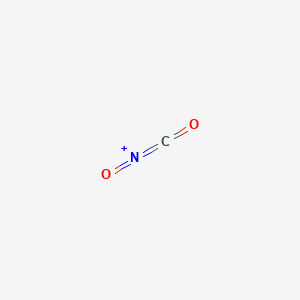
Oxo(oxomethylidene)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(oxomethylidene)ammonium is a chemical compound with the molecular formula CNO₂ It is known for its unique structure, which includes a carbon-nitrogen double bond and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
This involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst, typically cobalt or rhodium complexes . The reaction conditions usually require high pressure and temperature to achieve the desired product.
Industrial Production Methods
In industrial settings, the hydroformylation process is scaled up to produce large quantities of oxo compounds. The process involves continuous flow reactors where alkenes, carbon monoxide, and hydrogen are fed into the reactor along with the catalyst. The reaction mixture is then subjected to high pressure and temperature to facilitate the formation of oxo compounds, including oxo(oxomethylidene)ammonium .
Chemical Reactions Analysis
Types of Reactions
Oxo(oxomethylidene)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo acids or oxo alcohols.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxo acids, oxo alcohols, and various substituted derivatives. These products are valuable intermediates in the synthesis of other chemicals and materials .
Scientific Research Applications
Oxo(oxomethylidene)ammonium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form various oxo compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism by which oxo(oxomethylidene)ammonium exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydroformylation, the compound coordinates with the catalyst and undergoes a series of steps, including alkene coordination, hydrometallation, and reductive elimination, to form the final product .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxo(oxomethylidene)ammonium include:
Oxo(oxomethylene)ammonium: A closely related compound with a similar structure but different reactivity.
Oxazoles: Heterocyclic compounds that share some structural features with this compound but have different chemical properties
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to act as an electrophile and form stable intermediates makes it valuable in various synthetic applications .
Properties
CAS No. |
926307-37-1 |
|---|---|
Molecular Formula |
CNO2+ |
Molecular Weight |
58.016 g/mol |
InChI |
InChI=1S/CNO2/c3-1-2-4/q+1 |
InChI Key |
UYSOLXSBDSVAQN-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N+]=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
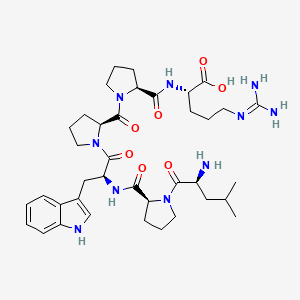
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
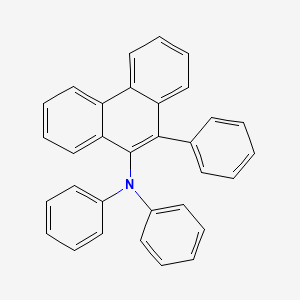


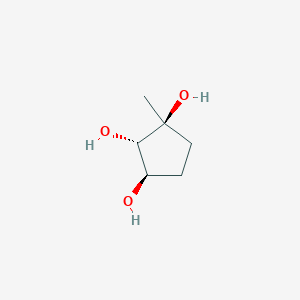


![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
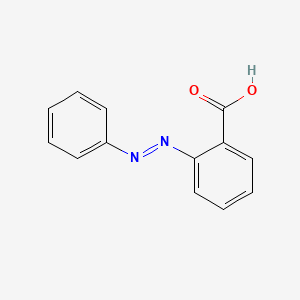
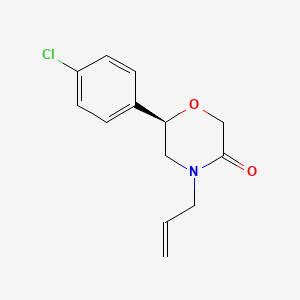
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
